molecular formula C20H14F4N2O2 B2567242 1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946353-45-3

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2567242
CAS No.: 946353-45-3
M. Wt: 390.338
InChI Key: GUQUDDMJQMVCJT-UHFFFAOYSA-N
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Description

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a benzyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(trifluoromethyl)phenyl]benzamide
  • 2-fluoro-3-(trifluoromethyl)benzyl bromide
  • 4-fluoro-3-(trifluoromethyl)benzyl alcohol

Uniqueness

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-17-9-8-14(11-16(17)20(22,23)24)25-18(27)15-7-4-10-26(19(15)28)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQUDDMJQMVCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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